An In-depth Technical Guide to 2-(bromomethyl)-4-methylquinoline: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2-(bromomethyl)-4-methylquinoline: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-(bromomethyl)-4-methylquinoline. Positioned as a key intermediate in synthetic organic and medicinal chemistry, this document elucidates the compound's utility as a versatile building block for the development of novel therapeutic agents and functional materials. We will delve into its spectroscopic signature, safe handling protocols, and its pivotal role in the construction of complex molecular architectures, grounded in established chemical principles and supported by relevant literature.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a focal point in drug discovery.[3] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5] The functionalization of the quinoline scaffold is a key strategy for modulating these biological effects and developing new chemical entities with improved potency and selectivity. 2-(Bromomethyl)-4-methylquinoline, with its reactive bromomethyl group, serves as a powerful electrophilic precursor for introducing the quinoline moiety into a wide array of molecules, making it a compound of significant interest to the scientific community.
Chemical Identity and Physicochemical Properties
Molecular Structure and Identification
2-(Bromomethyl)-4-methylquinoline is a derivative of quinoline with a bromomethyl substituent at the 2-position and a methyl group at the 4-position. The presence of the reactive benzylic bromide functionality makes it a potent alkylating agent.
Systematic (IUPAC) Name: 2-(Bromomethyl)-4-methylquinoline
Common Synonyms: Lepidine, 2-(bromomethyl)-4-methyl-
Molecular Formula: C₁₁H₁₀BrN
Molecular Weight: 236.11 g/mol
CAS Number: While a specific CAS number for the free base is not consistently cited in major databases, the hydrobromide salt is commercially available under CAS No. 1956306-59-4 .[6] This suggests that the compound is often handled and stored in its more stable salt form.
Diagram: Chemical Structure of 2-(bromomethyl)-4-methylquinoline
Caption: Structure of 2-(bromomethyl)-4-methylquinoline.
Physicochemical Data
Specific experimental data for 2-(bromomethyl)-4-methylquinoline is sparse in the public domain. The following table summarizes known properties and predicted values based on its structure and data from analogous compounds.
| Property | Value/Information | Source/Justification |
| Appearance | Expected to be a white to off-white or pale yellow crystalline solid. | Based on related compounds like 2-(bromomethyl)quinoline which is a powder. |
| Melting Point | Not definitively reported. Likely to be a solid at room temperature. | The related 4-(bromomethyl)quinoline has a melting point of 88-91 °C.[7] |
| Boiling Point | Not reported; likely to decompose upon heating at atmospheric pressure. | Common for reactive benzylic halides. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | General solubility characteristics of heterocyclic compounds with a halogenated side chain. |
| Stability | The compound is expected to be unstable and should be used as soon as possible after preparation. It is sensitive to moisture and light. Storage in its hydrobromide salt form enhances stability. | 4-(bromomethyl)quinoline is noted to be unstable.[7] Benzylic bromides are known to be lachrymators and reactive. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a characteristic singlet for the bromomethyl protons.
-
Aromatic Region (δ 7.5-8.5 ppm): A series of doublets, triplets, and multiplets corresponding to the five protons on the quinoline core. The exact chemical shifts and coupling constants will depend on the electronic environment.
-
Bromomethyl Protons (-CH₂Br, δ ~4.8 ppm): A sharp singlet, deshielded due to the adjacent bromine atom and the aromatic ring.
-
Methyl Protons (-CH₃, δ ~2.6 ppm): A singlet corresponding to the three protons of the methyl group at the 4-position.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms.
-
Aromatic Carbons (δ 120-150 ppm): Multiple signals corresponding to the carbons of the quinoline ring system.
-
Bromomethyl Carbon (-CH₂Br, δ ~33 ppm): A signal for the carbon of the bromomethyl group, shifted upfield compared to the aromatic carbons.
-
Methyl Carbon (-CH₃, δ ~18 ppm): A signal for the methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.[8]
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (aromatic): ~1500-1600 cm⁻¹
-
C-Br stretching: ~600-700 cm⁻¹ (in the fingerprint region)
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution, which is characteristic for bromine-containing compounds.[8]
-
Molecular Ion Peak (M⁺): Expect to see two peaks of nearly equal intensity at m/z 235 and 237, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z 156. Further fragmentation of the quinoline ring would also be observed.
Synthesis and Reactivity
Synthetic Protocol: Radical Bromination of 2,4-Dimethylquinoline
The most direct and common method for the synthesis of 2-(bromomethyl)-4-methylquinoline is the free-radical bromination of the corresponding dimethyl precursor, 2,4-dimethylquinoline. This reaction selectively brominates the methyl group at the 2-position, which is analogous to a benzylic position and thus more reactive towards radical halogenation than the methyl group at the 4-position. A well-established reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Diagram: Synthetic Pathway to 2-(bromomethyl)-4-methylquinoline
Caption: Synthesis via radical bromination.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,4-dimethylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO, 0.02 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is preferred over molecular bromine (Br₂) for allylic and benzylic bromination as it provides a low, constant concentration of bromine, which minimizes side reactions such as addition to double bonds.
-
Radical Initiator: BPO or AIBN is used to initiate the radical chain reaction by generating bromine radicals from NBS upon heating.
-
Solvent: A non-polar solvent like CCl₄ is traditionally used as it does not react with the radical intermediates.
Chemical Reactivity: A Potent Electrophile
The primary mode of reactivity for 2-(bromomethyl)-4-methylquinoline is centered around the bromomethyl group. The carbon atom of the -CH₂Br group is highly electrophilic due to the electron-withdrawing effect of the bromine atom and the adjacent quinoline ring.[9] The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions, typically following an Sₙ2 mechanism.[10]
Diagram: Nucleophilic Substitution Reactions
Caption: General scheme for nucleophilic substitution.
This reactivity allows for the facile introduction of a wide range of functional groups at the 2-methyl position, including:
-
Alcohols and Phenols: Reaction with alkoxides or phenoxides yields ethers.
-
Amines: Reaction with primary or secondary amines affords secondary or tertiary amines, respectively. This is a common strategy in the synthesis of biologically active compounds.
-
Thiols: Reaction with thiolates produces thioethers.
-
Carboxylates: Reaction with carboxylate salts leads to the formation of esters.
-
Cyanide: Reaction with cyanide ions provides a route to nitriles, which can be further elaborated.
This versatility makes 2-(bromomethyl)-4-methylquinoline a valuable intermediate for building molecular complexity and accessing diverse chemical libraries for screening purposes.
Applications in Drug Development and Medicinal Chemistry
The quinoline core is a cornerstone in the development of therapeutics.[3] The ability of 2-(bromomethyl)-4-methylquinoline to act as a scaffold for derivatization makes it a highly attractive starting material for drug discovery programs.
Rationale for Use in Drug Development:
-
Scaffold for Library Synthesis: Its predictable reactivity allows for the parallel synthesis of large libraries of quinoline derivatives for high-throughput screening.
-
Bioisosteric Replacement: The 2-methylquinoline moiety can be introduced as a bioisostere for other aromatic systems to improve pharmacokinetic or pharmacodynamic properties.
-
Access to Novel Chemical Space: The introduction of various nucleophiles allows for the exploration of novel chemical space around the quinoline core, potentially leading to the discovery of compounds with new mechanisms of action.
While specific drugs derived directly from 2-(bromomethyl)-4-methylquinoline are not prominently documented, numerous studies highlight the synthesis of quinoline derivatives with significant biological activity, where this compound could serve as a key intermediate.[11][12] For example, the synthesis of novel kinase inhibitors, which are crucial in cancer therapy, often involves the functionalization of heterocyclic cores like quinoline.[13]
Safety, Handling, and Storage
As a reactive alkylating agent, 2-(bromomethyl)-4-methylquinoline must be handled with appropriate safety precautions.
-
Hazard Classification: While specific data is limited, based on similar benzylic bromides, it should be considered a corrosive, lachrymatory (tear-inducing), and potentially toxic compound. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended. As previously noted, storage as the hydrobromide salt can improve stability.[6]
Conclusion
2-(Bromomethyl)-4-methylquinoline is a valuable and reactive chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an ideal building block for the construction of complex quinoline-containing molecules. While detailed physicochemical and toxicological data are not extensively published, its properties and behavior can be reliably inferred from established chemical principles and data on analogous compounds. For researchers and drug development professionals, this compound offers a gateway to novel chemical entities with the potential for a wide range of biological activities, reinforcing the enduring importance of the quinoline scaffold in the quest for new medicines.
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PrepChem. Preparation of 4-(bromomethyl)quinoline. Available from: [Link]
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Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. (2021, December 15). Available from: [Link]
- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
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Journal of the Chemical Society C: Organic. Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles. (1969). Available from: [Link]
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KSU Faculty. Nucleophilic Substitution Reactions. Available from: [Link]
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MDPI. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). Available from: [Link]
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National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023, May 23). Available from: [Link]
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National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). Available from: [Link]
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Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Available from: [Link]
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